molecular formula C18H15N<br>(C6H5)3N<br>(C6H5)3N<br>C18H15N B166846 Triphenylamine CAS No. 603-34-9

Triphenylamine

Cat. No.: B166846
CAS No.: 603-34-9
M. Wt: 245.3 g/mol
InChI Key: ODHXBMXNKOYIBV-UHFFFAOYSA-N
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Description

Crystals or off-white lumpy solid. (NTP, 1992)

Mechanism of Action

Target of Action

Triphenylamine is an organic compound with a propeller-shaped, electron-rich molecular motif . It has three aromatic groups directly linked to the central nitrogen atom . Each aromatic group acts as an electron attractor, directing the electron cloud of the lone pair of nitrogen towards it . This makes it an integral part of several functional materials that require π–conjugation .

Mode of Action

The mode of action of this compound is based on its unique structure. The three aromatic groups attached to the central nitrogen atom act as electron attractors . They direct the electron cloud of the lone pair of nitrogen towards themselves . This results in the delocalization of the nitrogen lone pair , conferring a partial positive charge to nitrogen, counterbalanced by the partial negative charge localized on the aromatic groups . This arrangement prevents nitrogen protonation, a key mechanism for providing basicity to a solution .

Biochemical Pathways

This compound’s biochemical pathways are predominantly projected towards optoelectronic applications . It is used in the development of light-harvesting molecules for solar cells, charge transport materials for optoelectronic devices, light emitters for organic light-emitting devices, and luminescent probes to monitor biomarkers and environmentally toxic species .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is practically insoluble in water, and partially soluble in ethanol . It is well miscible in diethyl ether and benzene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is largely dependent on its application. In optoelectronic applications, for example, it contributes to the development of materials with useful properties in electrical conductivity and electroluminescence . It is used in organic light-emitting diodes (OLEDs) as hole-transporters .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its performance. For instance, at room temperature, this compound appears as a colorless crystalline solid, with a monoclinic structure . Its solubility in different solvents also influences its action environment .

Biochemical Analysis

Biochemical Properties

Triphenylamine plays a crucial role in biochemical reactions, particularly in the context of fluorescence bioimaging. It exhibits aggregation-induced emission (AIE) properties, making it an excellent candidate for tracking cellular processes . This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its photostability and biocompatibility, allowing it to be used in long-term cellular imaging .

Cellular Effects

This compound influences various cellular processes by acting as a fluorescent probe. It has been shown to selectively stain and track mitochondria in cancer cells, providing insights into mitochondrial dynamics and function . The compound affects cell signaling pathways by modulating the activity of specific proteins and enzymes involved in cellular metabolism and gene expression. This modulation can lead to changes in cellular behavior, including alterations in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby influencing their catalytic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression by altering the transcription and translation processes. These interactions are facilitated by the compound’s unique structure, which allows it to form stable complexes with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its excellent photostability, which allows it to maintain its fluorescence over extended periods . Factors such as light exposure and oxidative stress can lead to its gradual degradation, affecting its long-term efficacy in cellular imaging studies . Long-term effects on cellular function have been observed, including sustained changes in mitochondrial activity and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used effectively for imaging purposes . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal imaging results without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis . These interactions can lead to changes in metabolite levels, affecting overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as mitochondria . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form stable complexes with biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting mitochondria due to its AIE properties . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound enhances its activity and function, allowing it to effectively track and monitor cellular processes .

Properties

IUPAC Name

N,N-diphenylaniline
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InChI

InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

ODHXBMXNKOYIBV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15N, Array, (C6H5)3N
Record name TRIPHENYLAMINE
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Related CAS

25656-58-0
Record name Benzenamine, N,N-diphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4022076
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Molecular Weight

245.3 g/mol
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Physical Description

Crystals or off-white lumpy solid. (NTP, 1992), Colorless solid; [NIOSH], COLOURLESS-TO-WHITE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid.
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Boiling Point

657 to 658 °F at 760 mmHg ; 383-401 °F at 10-22 mmHg (NTP, 1992), 365 °C, 689 °F
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Flash Point

180 °C, 180 °C o.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, slightly soluble in ethanol, and soluble in ethyl ether and benzene, Solubility in water: very poor, Insoluble
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Density

0.774 at 32 °F (NTP, 1992) - Less dense than water; will float, 0.774 @ 0 °C/0 °C, 0.77 g/cm³, 0.77
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Vapor Pressure

0.000392 [mmHg], 3.92X10-4 mm Hg @ 25 °C
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Color/Form

MONOCLINIC CRYSTALS FROM METHANOL, ETHYL ACETATE, BENZENE, Exist as colorless monoclinic prisms, Colorless solid

CAS No.

603-34-9
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Melting Point

261 °F (NTP, 1992), 127 °C, 126.5 °C, 261 °F
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Synthesis routes and methods I

Procedure details

A 100-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 7.536 g (48 mmol) of bromobenzene, 6.769 g (40 mmol) of diphenylamine, 4.613 g (48 mmol) of sodium-tert-butoxide, 0.009 g (0.04 mmol) of palladium (II) acetate and 5 ml of xylene were weighed in the flask, followed by stirring. Further, 0.065 g (0.12 mmol) of di-tert-butylphenylphosphonium tetraphenylborate obtained in Example B-9 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 125° C. for 4 hours. After the completion of the reaction, 45 ml of xylene and 50 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 9.028 g of triphenylamine (yield: 92 mol % based on diphenylamine). The melting point was 125-126° C.
Quantity
7.536 g
Type
reactant
Reaction Step One
Quantity
6.769 g
Type
reactant
Reaction Step Two
Quantity
4.613 g
Type
reactant
Reaction Step Three
Quantity
0.009 g
Type
catalyst
Reaction Step Four
Name
di-tert-butylphenylphosphonium tetraphenylborate
Quantity
0.065 g
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A 100-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 5.403 g (48 mmol) of chlorobenzene, 6.769 g (40 mmol) of diphenylamine, 4.613 g (48 mmol) of sodium-tert-butoxide, 0.002 g (0.01 mmol) of palladium (II) acetate and 5 ml of xylene were weighed in the flask, followed by stirring. Further, 0.021 g (0.04 mmol) of tri-tert-butylphosphonium tetraphenylborate obtained in Example A-1 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 100-120° C. for 10 hours. After the completion of the reaction, 45 ml of xylene and 50 ml of saturated sodium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 9.008 g of triphenylamine (yield: 92 mol % based on diphenylamine). The melting point was 125-126° C.
Quantity
5.403 g
Type
reactant
Reaction Step One
Quantity
6.769 g
Type
reactant
Reaction Step Two
Quantity
4.613 g
Type
reactant
Reaction Step Three
Quantity
0.002 g
Type
catalyst
Reaction Step Four
Quantity
0.021 g
Type
catalyst
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The same equipment and conditions as in example I were employed with the following charge: 20.4 grams (0.1 mole) iodobenzene, 27.4 grams (0.15 mole) diphenylamine, 16.8 grams (0.3 mole) potassium hydroxide flakes, 15.0 grams of copper powder and 30.0 milliliters of Soltrol® 170. The above-identified product was obtained as colorless crystals having a melting point of 125°-126° C. Yield 82%.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
15 g
Type
catalyst
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.